N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

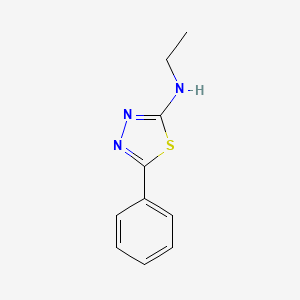

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-2-11-10-13-12-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXFLEWVKLVYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355471 | |

| Record name | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91265-79-1 | |

| Record name | N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine"

An In-Depth Technical Guide to the Synthesis and Characterization of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details a robust two-step synthetic pathway, commencing with the formation of the 5-phenyl-1,3,4-thiadiazol-2-amine precursor, followed by its N-ethylation. Furthermore, this guide elaborates on the essential analytical techniques for the structural elucidation and purity assessment of the final compound, providing field-proven insights into the interpretation of spectroscopic data. This document is intended for researchers, scientists, and professionals in the field of drug development and heterocyclic chemistry.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

Heterocyclic compounds form the cornerstone of medicinal chemistry, with the 1,3,4-thiadiazole ring system being a particularly privileged scaffold.[1] The unique arrangement of nitrogen and sulfur atoms in this five-membered aromatic ring imparts a range of physicochemical properties that are conducive to biological activity. The presence of the -N=C-S- moiety is believed to be a key contributor to the diverse pharmacological effects observed in this class of compounds.[1] Derivatives of 1,3,4-thiadiazole have been reported to exhibit a wide spectrum of activities, including:

-

Antitubercular[1]

-

Anticonvulsant

The target molecule, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, is a derivative that combines the established biological potential of the 5-phenyl-1,3,4-thiadiazol-2-amine core with an N-ethyl substitution. Such alkylation can significantly modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a detailed methodology for its synthesis and characterization, enabling researchers to explore its potential applications further.

Synthetic Pathway

The synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is efficiently achieved in a two-step process. The first step involves the cyclization of benzoic acid and thiosemicarbazide to form the key intermediate, 5-phenyl-1,3,4-thiadiazol-2-amine. The second step is the selective N-ethylation of this intermediate.

Step 1: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine

The formation of the 1,3,4-thiadiazole ring is a well-established cyclization reaction. Several methods exist, with the use of phosphorus oxychloride (POCl₃) or concentrated sulfuric acid being common.[4][5]

Protocol:

-

Reagent Preparation: In a round-bottom flask, combine equimolar amounts of benzoic acid and thiosemicarbazide.

-

Cyclizing Agent Addition: Slowly add phosphorus oxychloride (approximately 3 molar equivalents) to the mixture in a fume hood, as the reaction can be exothermic and releases HCl gas. Alternatively, concentrated sulfuric acid can be used as the cyclizing and dehydrating agent.[4]

-

Reaction: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

The N-ethylation of the primary amino group of the precursor is a standard nucleophilic substitution reaction.

Protocol:

-

Dissolution: Dissolve the synthesized 5-phenyl-1,3,4-thiadiazol-2-amine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add an excess of a mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution. The base will deprotonate the amino group, increasing its nucleophilicity.

-

Alkylation: Add ethyl iodide or ethyl bromide (1.1 to 1.5 molar equivalents) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Pour the reaction mixture into water to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Characterization of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Thorough characterization is crucial to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Data

| Technique | Expected Observations for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.4-8.0 ppm corresponding to the phenyl ring protons. NH Proton: A broad singlet or triplet (due to coupling with the adjacent CH₂) for the secondary amine proton, which is exchangeable with D₂O. Ethyl Group Protons: A quartet around δ 3.2-3.5 ppm for the -CH₂- group and a triplet around δ 1.1-1.4 ppm for the -CH₃ group.[6] |

| ¹³C NMR | Thiadiazole Carbons: Two signals in the downfield region, typically δ 150-170 ppm, for the C2 and C5 carbons of the thiadiazole ring. Phenyl Carbons: Signals in the aromatic region (δ 120-140 ppm). Ethyl Carbons: A signal for the -CH₂- carbon around δ 40 ppm and a signal for the -CH₃- carbon around δ 14 ppm.[6] |

| FT-IR (cm⁻¹) | N-H Stretch: A sharp to medium absorption band around 3200-3300 cm⁻¹ for the secondary amine. C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ characteristic of the thiadiazole ring. C-S Stretch: A weaker absorption in the fingerprint region. |

| Mass Spec. | Molecular Ion Peak (M⁺): A prominent peak at m/z = 205, corresponding to the molecular weight of the compound (C₁₀H₁₁N₃S).[7] Fragmentation patterns would show the loss of the ethyl group and other characteristic fragments of the thiadiazole ring. |

Physical and Purity Analysis

-

Melting Point: A sharp and defined melting point is indicative of a pure compound.

-

Thin Layer Chromatography (TLC): A single spot in multiple solvent systems confirms the purity of the compound.

-

Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be in close agreement (within ±0.4%) with the calculated values for the molecular formula C₁₀H₁₁N₃S.

Conclusion

This guide has outlined a reliable and reproducible methodology for the synthesis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a compound of interest for further pharmacological investigation. The two-step synthesis is efficient, and the characterization techniques described provide a robust framework for confirming the identity and purity of the final product. By following the detailed protocols and understanding the principles behind the experimental choices, researchers can confidently synthesize and characterize this and related 1,3,4-thiadiazole derivatives for their drug discovery and development endeavors.

References

-

Journal of Chemical and Pharmaceutical Research, Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]

-

PubMed, Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. [Link]

-

MDPI, Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]

-

Rasayan Journal of Chemistry, SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]

-

MDPI, A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

-

MDPI, Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. [Link]

-

ResearchGate, (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]

-

PMC, Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Foreword: The Scientific Imperative for Characterizing Novel Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities which span antimicrobial, anti-inflammatory, and anticancer properties. The introduction of various substituents to this heterocyclic core allows for the fine-tuning of its physicochemical and pharmacokinetic profiles, making a comprehensive understanding of each new analogue a critical step in the drug discovery pipeline. This guide focuses on a specific derivative, N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, providing a detailed exploration of its structural, physical, and chemical characteristics. While direct experimental data for this exact compound is not extensively available in public literature, this document leverages established principles and data from closely related analogues to present a robust and scientifically grounded profile. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and potential application.

I. Molecular Structure and Isomerism

N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine belongs to the family of 2-amino-5-substituted-1,3,4-thiadiazoles. The core of the molecule is a five-membered aromatic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The key structural features include:

-

A phenyl group at position 5 of the thiadiazole ring.

-

An amino group at position 2 of the thiadiazole ring.

-

An ethyl substituent on the exocyclic amino group.

The molecular formula for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is C₁₀H₁₁N₃S, and its molecular weight is 205.28 g/mol [1].

Diagram 1: Chemical Structure of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Caption: Molecular structure of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.

II. Proposed Synthesis Pathway

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid[2][3]. For N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a plausible two-step synthesis is proposed:

-

Formation of N-ethyl-N'-benzoylthiourea: Reaction of benzoyl isothiocyanate with ethylamine.

-

Cyclization to form the thiadiazole ring: Oxidative cyclization of the N-ethyl-N'-benzoylthiourea intermediate.

Alternatively, a more direct approach could involve the initial synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine, followed by N-alkylation with an ethyl halide.

Diagram 2: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

III. Physicochemical Properties: An Analog-Based Prediction

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Melting Point | 180 - 210 °C | The parent compound, 2-amino-5-phenyl-1,3,4-thiadiazole, has a melting point of 223-227 °C[4]. N-alkylation typically reduces melting points by disrupting crystal packing and hydrogen bonding networks. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | 1,3,4-thiadiazole derivatives are generally soluble in polar aprotic solvents[4]. The presence of the phenyl and ethyl groups increases the lipophilicity, leading to poor water solubility. |

| Appearance | White to off-white crystalline solid | This is a common appearance for this class of organic compounds[5][6]. |

| pKa | 2.5 - 3.5 | The amino group on the thiadiazole ring is weakly basic. The predicted pKa for 2-amino-5-phenyl-1,3,4-thiadiazole is around 2.90[4]. The electron-donating effect of the ethyl group might slightly increase the basicity. |

IV. Spectroscopic Characterization: Expected Signatures

The structural elucidation of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data are anticipated:

A. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl and phenyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 - 1.4 | Triplet | 3H | -CH₃ of the ethyl group |

| ~3.3 - 3.5 | Quartet | 2H | -CH₂- of the ethyl group |

| ~7.4 - 7.6 | Multiplet | 3H | Meta and para protons of the phenyl ring |

| ~7.8 - 8.0 | Multiplet | 2H | Ortho protons of the phenyl ring |

| ~8.0 - 8.5 | Broad Singlet | 1H | N-H proton |

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 - 16 | -CH₃ of the ethyl group |

| ~40 - 42 | -CH₂- of the ethyl group |

| ~126 - 127 | Ortho carbons of the phenyl ring |

| ~129 - 130 | Meta carbons of the phenyl ring |

| ~130 - 132 | Para carbon of the phenyl ring |

| ~132 - 134 | Quaternary carbon of the phenyl ring attached to the thiadiazole |

| ~155 - 158 | C5 of the thiadiazole ring |

| ~168 - 172 | C2 of the thiadiazole ring |

C. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| 3200 - 3400 | N-H stretching |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2980 | Aliphatic C-H stretching |

| ~1600 - 1620 | C=N stretching of the thiadiazole ring |

| ~1500 - 1580 | Aromatic C=C stretching |

| ~1300 - 1400 | C-N stretching |

| ~690 - 750 | C-S stretching |

D. Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The expected molecular ion peak [M]⁺ would be at m/z 205.

V. Experimental Protocols: A Guideline for Characterization

The following are generalized, step-by-step methodologies for the key experiments required to characterize N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.

A. Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) in phosphorus oxychloride (POCl₃) as the solvent and dehydrating agent.

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or NaOH solution) until a precipitate forms. Filter the solid, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 5-phenyl-1,3,4-thiadiazol-2-amine[2][3].

B. N-Ethylation of 5-phenyl-1,3,4-thiadiazol-2-amine

-

Reaction Setup: Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents), to the solution and stir for 30 minutes at room temperature to deprotonate the amino group.

-

Addition of Alkylating Agent: Add ethyl iodide or ethyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

-

Work-up and Isolation: After the reaction is complete, pour the mixture into cold water to precipitate the product. Filter the solid, wash with water, and dry.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

C. Spectroscopic Analysis

-

¹H and ¹³C NMR: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the spectra on a 400 MHz or higher NMR spectrometer.

-

IR Spectroscopy: Prepare a KBr pellet of the solid compound or record the spectrum using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Analyze the compound using an ESI-MS or GC-MS instrument to determine the molecular weight and fragmentation pattern.

VI. Potential Applications and Future Directions

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore with a broad range of biological activities[7]. Derivatives have shown promise as:

-

Antimicrobial agents: The N-C-S linkage is a known toxophore that can contribute to antibacterial and antifungal activity.

-

Anticancer agents: Many thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory agents: Some derivatives have shown potent anti-inflammatory properties.

The introduction of the N-ethyl group in N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine can modulate its lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic properties and target engagement. Further research is warranted to synthesize and screen this compound for its biological activities to fully elucidate its therapeutic potential.

VII. References

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

-

Patel, A. B., et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(3), 734-741. [Link]

-

Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. [Link]

-

Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]

-

Al-Sultani, A. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 1-17. [Link]

-

Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International, 2013, 1-8. [Link]

-

Ciobanu, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8031. [Link]

-

Zareef, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]

-

Goud, B. S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. ijpcbs.com [ijpcbs.com]

- 4. 2002-03-1 CAS MSDS (2-AMINO-5-PHENYL-1 3 4-THIADIAZOLE 96) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of 2-Amino-5-Phenyl-1,3,4-Thiadiazole Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring stands out as a "privileged scaffold" due to its remarkable versatility and presence in a variety of pharmacologically active compounds.[1][2] This five-membered heterocyclic system, containing sulfur and two nitrogen atoms, exhibits a unique combination of physicochemical properties, including high aromaticity and the ability to participate in hydrogen bonding, which contribute to its favorable interactions with biological targets.[1] The introduction of a 2-amino group and a 5-phenyl substituent further enhances the therapeutic potential of this core, creating the 2-amino-5-phenyl-1,3,4-thiadiazole framework. This guide provides an in-depth technical exploration of the diverse biological activities of these derivatives, offering insights for researchers, scientists, and professionals engaged in the pursuit of novel therapeutics. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that govern their efficacy across various disease models, with a focus on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

The 2-Amino-5-Phenyl-1,3,4-Thiadiazole Core: Synthesis and Physicochemical Properties

The 2-amino-5-phenyl-1,3,4-thiadiazole scaffold is a cornerstone for the development of a multitude of biologically active molecules. Its synthesis is typically achieved through the cyclization of thiosemicarbazide derivatives with appropriate reagents. A common and efficient method involves the reaction of phenylthiosemicarbazide with reagents like phosphorus oxychloride.[3] The resulting scaffold is characterized by a planar, aromatic ring system that is electron-deficient, making it relatively stable and less prone to electrophilic substitution.[1] However, the 2nd and 5th positions are activated for nucleophilic substitution, providing ample opportunities for chemical modification and the generation of diverse libraries of compounds for biological screening.[1] The mesoionic nature of 1,3,4-thiadiazoles allows them to readily cross cellular membranes, a desirable trait for bioavailability.[4]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[5] This broad-spectrum activity makes them attractive candidates for combating infectious diseases, particularly in the face of rising antimicrobial resistance.

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in pathogens. While the precise mechanisms can vary depending on the specific derivative, proposed modes of action include:

-

Inhibition of Essential Enzymes: The thiadiazole nucleus can coordinate with metal ions that are crucial for the catalytic activity of microbial enzymes.

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Interaction with Microbial DNA: The planar aromatic structure of the thiadiazole ring can facilitate intercalation with DNA, thereby inhibiting replication and transcription.[3]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A fundamental step in evaluating the antimicrobial potential of novel 2-amino-5-phenyl-1,3,4-thiadiazole derivatives is to determine their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a widely accepted and standardized technique for this purpose.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum:

-

Streak the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on appropriate agar plates and incubate overnight.

-

Prepare a suspension of the microbial culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve the synthesized 2-amino-5-phenyl-1,3,4-thiadiazole derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include positive controls (microbes in broth without compound) and negative controls (broth only).

-

Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the microtiter plates for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at the amino group.

-

Halogen Substitution: The presence of electron-withdrawing groups, such as chlorine and fluorine, on the phenyl ring has been shown to enhance antibacterial and antifungal activity.[5][6] For instance, chlorinated and fluorinated derivatives of 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols exhibited good activity against S. aureus and E. coli.[6]

-

Amino Group Modifications: Derivatization of the 2-amino group can lead to compounds with improved antimicrobial profiles. For example, the introduction of an arylamino substituent at the C-5 position of the thiadiazole ring can alter the antimicrobial spectrum.[6]

-

Metal Complexation: The formation of metal complexes with 2-amino-1,3,4-thiadiazole derivatives can significantly enhance their antifungal activity. Copper (II) complexes, in particular, have shown increased efficacy compared to the parent ligand.[5]

Anticancer Activity: Targeting Malignant Proliferation

The 2-amino-1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[4] Derivatives have demonstrated cytotoxic effects against various cancer cell lines, acting through diverse mechanisms to induce cell death and inhibit tumor growth.[7][8]

Mechanisms of Anticancer Action

The anticancer properties of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives are multifaceted, involving the modulation of several key signaling pathways and cellular processes critical for cancer cell survival and proliferation.

-

Induction of Apoptosis: Many thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This is a crucial mechanism for eliminating malignant cells without eliciting an inflammatory response.

-

Enzyme Inhibition: These compounds can target and inhibit enzymes that are overexpressed or hyperactive in cancer cells. Key targets include:

-

Kinases: Inhibition of kinases involved in cell cycle progression and signal transduction.[8]

-

Topoisomerases: Interference with DNA replication and repair by inhibiting topoisomerase enzymes.

-

Histone Deacetylases (HDACs): Some derivatives act as HDAC inhibitors, leading to changes in gene expression that promote cell cycle arrest and apoptosis.[8]

-

-

Disruption of Microtubule Dynamics: Certain 1,3,4-thiadiazole derivatives can interfere with tubulin polymerization, leading to the destabilization of microtubules, mitotic arrest, and subsequent cell death.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cultured cell lines.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate growth medium supplemented with fetal bovine serum.

-

Trypsinize the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 2-amino-5-phenyl-1,3,4-thiadiazole derivatives in the growth medium.

-

Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug like cisplatin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (5 mg/mL in phosphate-buffered saline).

-

Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives is highly dependent on the substitution patterns.

-

Phenyl Ring Substituents: The introduction of specific substituents on the 5-phenyl ring can significantly enhance anticancer activity. For example, derivatives with a 2,4-dihydroxyphenyl group have shown potent antiproliferative effects against various human cancer cell lines.[7]

-

Amino Group Substituents: Modifications at the 2-amino position are crucial for modulating anticancer potency. N-substituted derivatives, such as those with a 2,4-dichlorophenylamino group, have demonstrated higher cytotoxicity than the parent compound.[7]

-

Target-Specific Modifications: For targeted therapies, modifications can be designed to enhance binding to specific enzymes. For instance, the incorporation of a sulfonyl group on the phenyl ring has been explored for developing inhibitors of STAT3 and CDK9.[4]

Anti-inflammatory and Analgesic Activities

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents with fewer side effects than currently available drugs is a major research focus. Derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have shown promise as both anti-inflammatory and analgesic agents.[10][11]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes and mediators involved in the inflammatory cascade.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives may act as inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

-

Scavenging of Reactive Oxygen Species (ROS): Certain derivatives possess antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress, which is closely linked to inflammation.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions for at least one week.

-

Divide the animals into groups (e.g., control, standard drug, and test compound groups).

-

-

Compound Administration:

-

Administer the test compounds (2-amino-5-phenyl-1,3,4-thiadiazole derivatives) orally or intraperitoneally at a predetermined dose.

-

The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

-

-

Induction of Inflammation:

-

One hour after compound administration, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

-

A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

-

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and safety profiles. The 1,3,4-thiadiazole nucleus is present in several compounds with demonstrated anticonvulsant activity.[13]

Mechanism of Action: Suppressing Seizure Activity

The exact anticonvulsant mechanisms of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives are still under investigation, but they are thought to involve the modulation of neuronal ion channels and neurotransmitter systems to reduce hyperexcitability in the brain.

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model for identifying compounds that are effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

-

Animal Preparation and Compound Administration:

-

Use adult mice and administer the test compounds at various doses via the oral or intraperitoneal route.

-

Include a vehicle-treated control group and a group treated with a standard anticonvulsant drug (e.g., phenytoin).

-

-

Induction of Seizures:

-

At the time of peak effect of the test compound (e.g., 30-60 minutes after administration), induce seizures by delivering a brief electrical stimulus through corneal or ear-clip electrodes. The stimulus parameters (e.g., current, duration) are set to consistently produce a tonic hindlimb extension in control animals.

-

-

Observation and Assessment:

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

-

Data Analysis:

-

Determine the percentage of animals protected from tonic hindlimb extension in each treatment group.

-

Calculate the ED₅₀ (the dose of the compound that protects 50% of the animals from seizures).

-

Future Perspectives and Conclusion

The 2-amino-5-phenyl-1,3,4-thiadiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, underscore the significant potential of this chemical class. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

Structure-Activity Relationship (SAR) Optimization: Synthesizing and screening new libraries of derivatives with systematic modifications to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Studies: Advancing the most promising lead compounds into more comprehensive preclinical models to evaluate their efficacy and safety profiles before consideration for clinical development.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives and contribute to the development of novel medicines for a wide range of human diseases.

References

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved from [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved from [Link]

-

2-Amino-5-phenyl-1,3,4-thiadiazole at 110 K. (2004). ResearchGate. Retrieved from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH. Retrieved from [Link]

-

Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. (n.d.). Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. Retrieved from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (2018). Dove Medical Press. Retrieved from [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. (n.d.). PMC. Retrieved from [Link]

-

New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (n.d.). ThaiScience. Retrieved from [Link]

-

SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. (n.d.). Baghdad Science Journal. Retrieved from [Link]

-

Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2015). ResearchGate. Retrieved from [Link]

-

Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). PMC. Retrieved from [Link]

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2019). ResearchGate. Retrieved from [Link]

-

(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. Retrieved from [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

- 1. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. japsonline.com [japsonline.com]

- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bepls.com [bepls.com]

- 10. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data (NMR, IR, Mass Spec) of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine"

An In-depth Technical Guide to the Spectroscopic Characterization of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. As a molecule of interest within the broader class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities, a thorough understanding of its structural characterization is paramount for researchers in medicinal chemistry and drug development.[1][2] This document synthesizes predictive data based on established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Significance

N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine (Molecular Formula: C₁₀H₁₁N₃S, Molecular Weight: 205.28 g/mol ) belongs to a class of heterocyclic compounds that are a subject of intense research due to their wide range of pharmacological properties.[1][2][3] Accurate spectroscopic analysis is the cornerstone of confirming the identity, purity, and structure of newly synthesized molecules in this family.

Below is a diagram illustrating the chemical structure of the target compound.

Caption: Molecular structure of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.

Synthesis and Characterization Workflow

A common route for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[2] For the title compound, a plausible approach would be the reaction of benzoyl chloride with N-ethylthiosemicarbazide followed by acid-catalyzed dehydrative cyclization.

Caption: Plausible EI fragmentation pathway for the target molecule.

Conclusion

The spectroscopic data presented in this guide are predictive, based on the established principles of chemical analysis and comparison with closely related, experimentally characterized molecules. This synthesized data provides a robust framework for researchers to identify and confirm the structure of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. Any experimental investigation should use this guide as a reference for comparison and validation.

References

-

1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. Available at: [Link]

-

-

(E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine*. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. Available at: [Link]

-

Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International. Available at: [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

-

IR spectrum of N-(5-ethyl--[2][4][5]thiadiazol-2-yl)-2-nitrobenzamide. ResearchGate. Available at: [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a member of this versatile class of compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. These parameters are critical determinants of a drug candidate's bioavailability, formulation, and overall clinical success.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices, ensuring a robust and reliable characterization of this promising molecule.

Physicochemical Profile of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

A foundational understanding of the molecule's intrinsic properties is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃S | [3] |

| Molecular Weight | 205.28 g/mol | [3] |

| Appearance | Expected to be a solid | General knowledge of similar compounds |

| Melting Point | Not available; parent compound 5-phenyl-1,3,4-thiadiazol-2-amine melts at 227-228 °C | [4] |

| pKa | Not available; estimation required | N/A |

| LogP | Not available; estimation required | N/A |

Solubility Assessment: A Multi-faceted Approach

The solubility of a compound dictates its absorption and distribution in biological systems. A comprehensive solubility profile should be established across a range of relevant solvents and conditions.

Rationale for Solvent Selection

The choice of solvents should reflect the various environments the compound will encounter from the laboratory bench to a potential clinical setting.

-

Aqueous Buffers (pH range 2-10): To mimic physiological pH conditions in the gastrointestinal tract and bloodstream.

-

Biorelevant Media (e.g., FaSSIF, FeSSIF): To simulate the fed and fasted states in the small intestine.

-

Organic Solvents (e.g., DMSO, Ethanol, Methanol): Commonly used for initial stock solution preparation and in various in vitro assays.[5]

-

Non-polar Solvents (e.g., Hexane, Toluene): To understand the compound's lipophilicity.[5]

Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium and kinetic solubility.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

-

Preparation: Add an excess amount of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine to a series of vials containing the selected solvents.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Data Reporting: Express solubility in µg/mL or µM.

Stability Evaluation: Uncovering Potential Liabilities

Assessing the stability of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions. Forced degradation studies are an essential component of this evaluation.[1][6]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition.[7] This helps in identifying potential degradation products and developing stability-indicating analytical methods.

Caption: Workflow for forced degradation studies.

Step-by-Step Methodology for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS). The parent compound and any degradation products should be well-resolved.

-

Data Interpretation:

-

Calculate the percentage of degradation.

-

Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Elucidate the potential degradation pathways.

-

Anticipated Stability Profile

Based on the known chemistry of the 1,3,4-thiadiazole ring, certain stability liabilities can be anticipated:

-

Hydrolytic Cleavage: The 1,3,4-thiadiazole ring may be susceptible to cleavage under strongly acidic or basic conditions.[6]

-

Metabolic Degradation: In a biological system, the ethyl group may be subject to dealkylation, and the phenyl ring to hydroxylation by cytochrome P450 enzymes.[6]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is a prerequisite for accurate solubility and stability testing.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for many small molecules. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is necessary to separate the parent compound from potential degradation products with varying polarities. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for this column dimension. |

| Detection | UV at an appropriate wavelength (e.g., 238 nm) and Mass Spectrometry | UV for quantification and MS for identification of degradation products.[7] |

| Injection Volume | 10 µL | A typical injection volume. |

| Column Temp. | 30°C | To ensure reproducible retention times. |

Conclusion

A comprehensive evaluation of the solubility and stability of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform formulation development, predict in vivo behavior, and ensure the overall quality and reliability of this compound in research and development settings. By understanding and mitigating any potential liabilities early in the development process, the path to clinical success can be significantly de-risked.

References

-

BenchChem. .

-

MDPI. .

-

ResearchGate. .

-

ISRES Publishing. .

-

MDPI. .

-

ResearchGate. .

-

Santa Cruz Biotechnology. .

-

Der Pharma Chemica. .

-

ChemInform. .

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. .

-

MDPI. .

-

National Center for Biotechnology Information. .

-

ResearchGate. [Synthesis of 5-phenyl-5H-thiazolo[4,3-b][6][8][9]thiadiazole-2-amine...]([Link]).

-

Chemical Methodologies. .

-

Rasayan Journal of Chemistry. .

-

ResearchGate. .

-

Journal of Health and Allied Sciences NU. .

-

National Center for Biotechnology Information. .

-

Chemical Synthesis Database. .

-

National Center for Biotechnology Information. .

-

ResearchGate. .

-

PubMed Central. .

-

National Center for Biotechnology Information. .

-

Journal of Applicable Chemistry. .

-

JETIR. .

-

National Center for Biotechnology Information. .

-

PubChem. .

-

Sigma-Aldrich. .

-

MDPI. .

Sources

- 1. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. isres.org [isres.org]

"in silico modeling of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine"

An In-Depth Technical Guide to the In Silico Modeling of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

Executive Summary

The relentless pursuit of novel therapeutic agents requires methodologies that are both rapid and resource-efficient. In silico modeling has emerged as an indispensable pillar in modern drug discovery, offering the ability to predict, analyze, and prioritize candidate molecules before committing to costly and time-intensive laboratory synthesis and testing. This guide provides a comprehensive, technically-grounded workflow for the computational evaluation of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine, a representative small molecule from the medicinally significant 1,3,4-thiadiazole class. We will navigate the entire preclinical computational pipeline, from hypothesis-driven target identification and molecular docking to the validation of complex stability through molecular dynamics and the prediction of pharmacokinetic and toxicity profiles. This document is structured to serve as a practical guide for researchers, elucidating not only the procedural steps but also the critical scientific rationale that underpins each stage of the investigation.

Part 1: Introduction and Rationale

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that is considered a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor and a bioisosteric replacement for other functional groups have led to its incorporation into a vast number of compounds with diverse and potent pharmacological activities.[1] Derivatives of this core have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and notably, anticancer agents.[1][2][3] The structural versatility of the thiadiazole nucleus allows for substitutions at the 2- and 5-positions, enabling fine-tuning of a compound's steric and electronic profile to optimize interactions with biological targets.

Focus Molecule: N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine

This guide focuses on a specific, under-investigated derivative: N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine.

The selection of this molecule is predicated on the established biological relevance of its constituent parts: the 5-phenyl-1,3,4-thiadiazol-2-amine core, which has been explored for cytotoxic properties[2], and the N-ethyl group, which can modulate lipophilicity and hydrogen bonding capacity, thereby influencing pharmacokinetic properties and target engagement.

The In Silico Imperative: Rationale for Computational Modeling

Integrating computational modeling into early-stage drug discovery is no longer an option but a strategic necessity. The primary drivers for this paradigm shift are efficiency and early risk mitigation. By simulating molecular interactions and predicting a compound's behavior, we can triage vast virtual libraries to identify the most promising candidates for synthesis.[5] This approach significantly reduces the cost and time associated with experimental testing and, crucially, helps identify compounds with poor pharmacokinetic or toxicological profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) at the earliest possible stage, minimizing the risk of late-stage clinical failures.[6][7]

Part 2: The Computational Workflow: A Strategic Overview

The in silico evaluation of a novel compound follows a logical, multi-stage process designed to build a comprehensive profile of its potential as a therapeutic agent. Each subsequent step refines the understanding gained from the previous one, moving from broad target identification to nuanced predictions of molecular stability and safety.

Part 3: Step-by-Step Methodologies

Hypothesis-Driven Target Identification

The initial step is not random screening but a focused inquiry based on existing knowledge. The goal is to identify a high-value biological target with which our molecule is likely to interact.

Causality: We leverage the principle of chemical similarity. Since the 1,3,4-thiadiazole scaffold is known to interact with specific protein families, we hypothesize that our novel derivative may share this activity. This informed approach is more efficient than a blind, brute-force screen.

Protocol:

-

Literature Review: Conduct a thorough search of scientific databases (e.g., PubMed, Google Scholar) for studies on the biological activities of 1,3,4-thiadiazole derivatives. Recent studies have successfully docked these derivatives against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis, making it a compelling target for anti-cancer therapies.[8][9]

-

Database Mining: Query chemical databases such as ChEMBL and PubChem to find known protein targets for structurally similar compounds.

-

Target Selection: Based on the evidence, we select VEGFR-2 as a primary hypothetical target for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine. We will use the crystal structure of VEGFR-2 in complex with the inhibitor tivozanib (PDB ID: 4ASE) as our receptor model.[8] The Protein Data Bank (PDB) is the central repository for 3D structural data of biological macromolecules.[10][11][12]

Ligand and Receptor Preparation: Ensuring Structural Integrity

The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This preparation phase is a critical control point to ensure that the molecules are in a chemically correct and energetically favorable state.

Protocol 3.2.1: Ligand Preparation

-

Obtain SMILES: The canonical SMILES string for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine is C1=CC=C(C=C1)C2=NN=C(S2)NCC.

-

Generate 3D Structure: Use a tool like Open Babel or a molecular sketcher within a program like AutoDock Tools to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step resolves any steric clashes and brings the molecule to a low-energy conformation.

-

Save in Required Format: Save the final structure in the .pdbqt format required by AutoDock Vina, which includes partial charges and defines rotatable bonds.

Protocol 3.2.2: Receptor (VEGFR-2) Preparation

-

Download Structure: Obtain the crystal structure file for PDB ID 4ASE from the RCSB PDB database.[13]

-

Clean the Protein: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, PyMOL, AutoDock Tools). Remove all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or catalytic activity.

-

Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens to satisfy the valency of atoms and to correctly model hydrogen bonding.

-

Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for calculating the electrostatic interaction energy between the protein and the ligand.

-

Save in Required Format: Save the processed receptor as a .pdbqt file.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of this interaction, typically reported as a binding affinity or score.[14]

Causality: The docking algorithm systematically explores many possible binding poses of the ligand within the receptor's active site. A scoring function then evaluates each pose, estimating the free energy of binding. Poses with lower energy scores are considered more favorable.[5]

Protocol 3.3.1: Molecular Docking with AutoDock Vina

-

Define the Binding Site: Identify the active site of VEGFR-2. This is typically the location of the co-crystallized ligand in the PDB structure. Define a "grid box" that encompasses this entire site. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

-

Configure the Docking Run: Create a configuration file specifying the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired output file name.

-

Execute Docking: Run the AutoDock Vina simulation from the command line. Vina will generate a set of predicted binding poses, ranked by their binding affinity scores.

-

Analyze Results: The primary output is the binding affinity in kcal/mol. More negative values indicate stronger predicted binding.[5] Visualize the top-ranked pose in a molecular viewer to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues of the receptor.

Data Presentation: Hypothetical Docking Results

| Property | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.9 | Strong predicted binding affinity, suggesting a stable interaction. |

| Key Interacting Residues | Cys919, Asp1046, Glu885 | Hydrogen bonds with key catalytic and gatekeeper residues in the kinase domain. |

| Other Interactions | Val848, Leu840, Ala866 | Hydrophobic interactions with the phenyl ring, anchoring the ligand in the pocket. |

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot, it does not account for the dynamic nature of biological systems. MD simulation offers a way to observe the behavior of the protein-ligand complex over time in a simulated physiological environment, thereby validating the stability of the docked pose.[15]

Causality: MD simulations apply the principles of classical mechanics (Newton's laws of motion) to a system of atoms and molecules. By calculating the forces between particles and updating their positions and velocities over small time steps, we can simulate the natural motions and conformational changes of the protein-ligand complex. An unstable complex will see the ligand quickly dissociate from the binding pocket.

Protocol 3.4.1: MD Simulation with GROMACS

-

System Setup:

-

Topology Generation: Generate topology files for both the protein (using a force field like AMBER or CHARMM) and the ligand (using a tool like CGenFF or GAFF). The topology file describes all the bonded and non-bonded parameters for the molecules.[16]

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the overall charge of the system and to simulate a physiological salt concentration.[17]

-

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts created during the setup phase.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Run a short simulation (e.g., 1 ns) to allow the system to reach the target temperature, with position restraints on the protein and ligand to prevent drastic movements.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run a subsequent simulation (e.g., 1 ns) to adjust the system to the target pressure, allowing the box volume to fluctuate to achieve the correct density.[16]

-

-

Production MD: Run the final simulation for an extended period (e.g., 100 ns) with all restraints removed. This trajectory is used for analysis.

-

Analysis: Calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. A stable RMSD plot that plateaus indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound in the active site.

Data Presentation: MD Simulation Parameters

| Parameter | Value / Method | Rationale |

| Force Field | AMBER99SB-ILDN (Protein), GAFF2 (Ligand) | Widely validated force fields for proteins and small molecules. |

| Simulation Software | GROMACS 2023[18] | A high-performance and widely used open-source MD engine. |

| Equilibration Time | 1 ns (NVT), 1 ns (NPT) | Sufficient time to stabilize system temperature and pressure. |

| Production Run Time | 100 ns | A standard simulation length for assessing complex stability. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy | To quantify stability, flexibility, and specific interactions. |

ADMET Profiling: Predicting Drug-Likeness and Safety

A molecule that binds its target tightly but has poor oral bioavailability or is toxic is not a viable drug candidate. In silico ADMET prediction provides an early assessment of these crucial properties.

Causality: These predictive models are built using machine learning algorithms trained on large datasets of compounds with experimentally determined properties. They identify quantitative structure-activity relationships (QSAR) to predict the properties of a new molecule based on its structure.[7]

Protocol 3.5.1: In Silico ADMET Prediction with SwissADME

-

Input Molecule: Navigate to the SwissADME web server and input the SMILES string for N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine into the query box.[19][20]

-

Run Analysis: Execute the calculation. The server computes a wide range of physicochemical, pharmacokinetic, and drug-likeness parameters.[21]

-

Interpret Results:

-

Physicochemical Properties: Examine properties like LogP (lipophilicity), TPSA (Topological Polar Surface Area), and solubility.

-

Lipinski's Rule of Five: Check for violations. This rule provides a guideline for oral bioavailability (e.g., MW < 500, LogP < 5).

-

Pharmacokinetics: Assess predictions for GI absorption (high/low) and Blood-Brain Barrier (BBB) permeation.

-

Bioavailability Radar: This graphical output provides a quick assessment of the molecule's drug-likeness across six key properties.

-

BOILED-Egg Plot: This intuitive graph predicts both GI absorption and BBB permeation simultaneously.[20]

-

Data Presentation: Predicted ADMET Properties

| Parameter | Predicted Value | Guideline / Interpretation |

| Molecular Weight ( g/mol ) | 205.28 | < 500 (Pass) |

| LogP (Consensus) | 2.5 | < 5 (Pass) |

| H-bond Donors | 1 | < 5 (Pass) |

| H-bond Acceptors | 3 | < 10 (Pass) |

| Lipinski's Rule of Five Violations | 0 | Good predicted oral bioavailability. |

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | May cross the blood-brain barrier. |

Part 4: Synthesis of Results and Future Directions

The comprehensive in silico analysis of N-ethyl-5-phenyl-1,3,4-thiadiazol-2-amine suggests it is a promising candidate for further investigation. The strong predicted binding affinity for VEGFR-2, validated by the stability of the protein-ligand complex in molecular dynamics simulations, provides a solid, mechanistically plausible hypothesis for its mode of action. Furthermore, the ADMET predictions are highly favorable, indicating good drug-like properties and a high probability of oral bioavailability with no violations of Lipinski's rules.

Future Directions:

-

Chemical Synthesis: The next logical step is the laboratory synthesis of the compound to produce a physical sample for testing.

-

In Vitro Validation: Perform enzyme inhibition assays (e.g., VEGFR-2 kinase assay) to experimentally confirm the predicted biological activity and determine the IC₅₀ value.

-

Cell-Based Assays: Evaluate the compound's effect on cancer cell lines that overexpress VEGFR-2 to confirm its cytotoxic potential.

-

Lead Optimization: If the initial results are positive, the computational workflow can be re-employed to design and evaluate new analogs with potentially improved potency or pharmacokinetic properties.

This guide demonstrates a robust, multi-faceted computational strategy that can accelerate the drug discovery process by building a strong, data-driven case for a candidate molecule before significant resources are invested in its experimental development.

Part 5: References

-

Worldwide Protein Data Bank: wwPDB. (n.d.). wwPDB. Retrieved from [Link][10]

-

RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved from [Link][13]

-

GROMACS Tutorials by Justin A. Lemkul. (n.d.). GROMACS. Retrieved from [Link][18]

-

GROMACS tutorial | Biomolecular simulations. (n.d.). EMBL-EBI. Retrieved from [Link][15]

-

Kadam, A. K., Devhare, L. D., et al. (2023). In-Silico Molecular Docking Study of Substituted Imidazo 1,3,4 Thiadiazole Derivatives. Krishna Vishwa Vidyapeeth. Retrieved from [Link][22]

-

Protein Data Bank (PDB). (n.d.). Wikipedia. Retrieved from [Link][11]

-

Protein Data Bank. (n.d.). Proteopedia. Retrieved from [Link][12]

-

ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link][23]

-

Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. (2022). YouTube. Retrieved from [Link][17]

-

In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). PubMed. Retrieved from [Link][8]

-

Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.). GROMACS Tutorials. Retrieved from [Link][24]

-

Homepage | Protein Data Bank in Europe. (n.d.). PDBe. Retrieved from [Link][25]

-

Running molecular dynamics simulations using GROMACS. (2019). Galaxy Training. Retrieved from [Link][16]

-

ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved from [Link][6]

-

Synthesis, evaluation and in silico molecular modeling of pyrroyl-1,3,4-thiadiazole inhibitors of InhA. (2018). PubMed. Retrieved from [Link][28]

-

In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). MDPI. Retrieved from [Link][9]

-

Molecular docking for Beginners | Autodock Full Tutorial. (2020). YouTube. Retrieved from [Link][29]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2023). ChemCopilot. Retrieved from [Link][14]

-

SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. Retrieved from [Link][19]

-

Molecular docking | Introduction to basic computational chemistry method. (2020). YouTube. Retrieved from [Link][5]

-

Help - SwissADME. (n.d.). SwissADME. Retrieved from [Link][21]

-

SWISS ADME Simplified: A Practical Tutorial. (2023). YouTube. Retrieved from [Link][30]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link][20]

-

swiss ADME tutorial. (2022). YouTube. Retrieved from [Link][31]

-